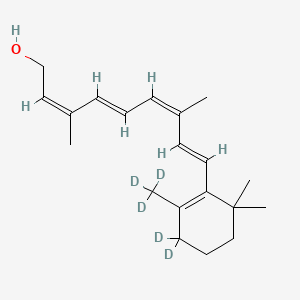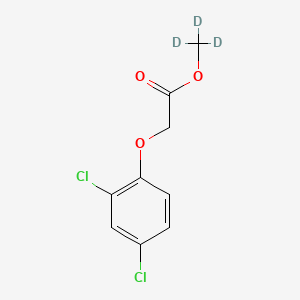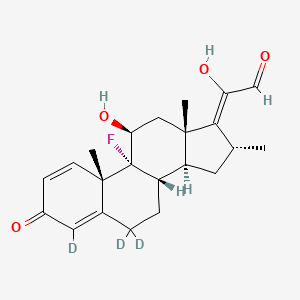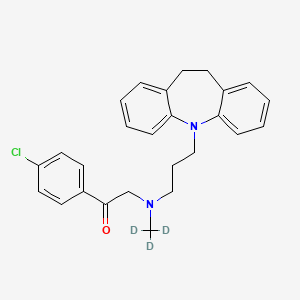
Lofepramine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lofepramine-d3 is a deuterated form of lofepramine, a tricyclic antidepressant. Deuterium is a stable isotope of hydrogen, and its incorporation into lofepramine results in this compound. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of lofepramine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lofepramine-d3 involves the incorporation of deuterium into the lofepramine molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective incorporation of deuterium into the lofepramine molecule. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
Lofepramine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen (or deuterium in this case) to the molecule, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a deuterium atom
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and deuterated solvents for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include hydroxylated and reduced metabolites of this compound. These metabolites are often studied to understand the metabolic pathways and pharmacokinetics of the compound .
Wissenschaftliche Forschungsanwendungen
Lofepramine-d3 is widely used in scientific research for various applications, including:
Chemistry: It is used to study the chemical properties and reactivity of deuterated compounds.
Biology: It is used in metabolic studies to trace the pathways and rates of drug metabolism.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lofepramine.
Industry: It is used in the development of new pharmaceuticals and in the study of drug interactions and stability
Wirkmechanismus
Lofepramine-d3 exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, two key neurotransmitters involved in mood regulation. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression. The molecular targets of this compound include the norepinephrine transporter and the serotonin transporter .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar mechanism of action.
Amitriptyline: A tricyclic antidepressant known for its sedative effects.
Clomipramine: A tricyclic antidepressant used primarily for obsessive-compulsive disorder.
Desipramine: A metabolite of lofepramine with potent norepinephrine reuptake inhibition
Uniqueness of Lofepramine-d3
This compound is unique due to the incorporation of deuterium, which can alter its pharmacokinetic properties. Deuterium substitution can lead to a slower rate of metabolism, potentially resulting in a longer duration of action and reduced formation of toxic metabolites. This makes this compound a valuable tool in pharmacokinetic and metabolic studies .
Eigenschaften
Molekularformel |
C26H27ClN2O |
|---|---|
Molekulargewicht |
422.0 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-(trideuteriomethyl)amino]ethanone |
InChI |
InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3/i1D3 |
InChI-Schlüssel |
SAPNXPWPAUFAJU-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate](/img/structure/B15143757.png)
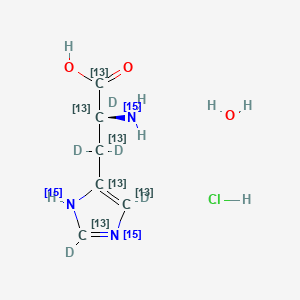
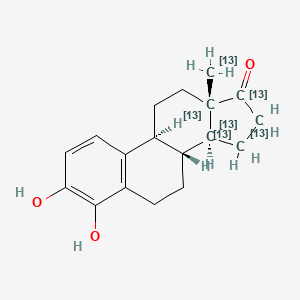
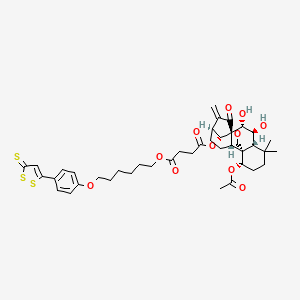

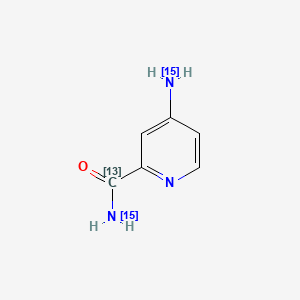
![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
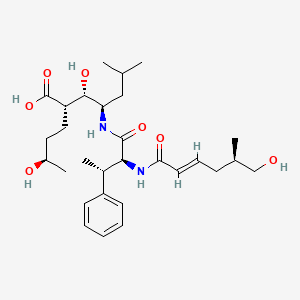
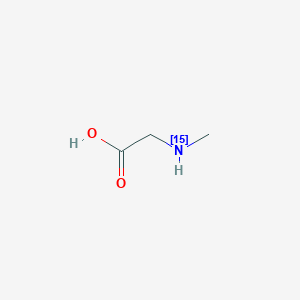
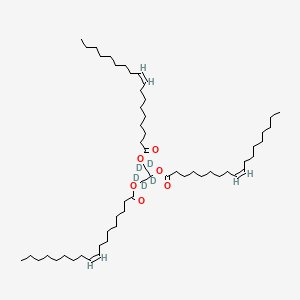
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
